molecular formula C20H23N3O2 B4395407 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione

3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione

Numéro de catalogue B4395407
Poids moléculaire: 337.4 g/mol
Clé InChI: WSMFIEWBGZUJSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). This results in increased insulin secretion and decreased glucagon secretion, leading to better glycemic control.

Mécanisme D'action

3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting this compound, these drugs increase the levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This results in improved glycemic control and reduced risk of complications associated with type 2 diabetes.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects that contribute to their therapeutic efficacy. These include increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced hepatic glucose production. Moreover, this compound inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have several advantages for use in laboratory experiments. They are highly selective for the this compound enzyme, which allows for specific targeting of its activity. Moreover, these drugs have a favorable safety profile, with a low risk of toxicity and side effects. However, this compound inhibitors also have some limitations, such as their relatively short half-life and the potential for off-target effects.

Orientations Futures

There are several future directions for research on 3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors. One area of interest is the development of more potent and selective inhibitors, which may improve their therapeutic efficacy. Moreover, there is a need for further studies to elucidate the mechanisms underlying the cardioprotective effects of these drugs. Additionally, there is a growing interest in the use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, there is a need for long-term studies to evaluate the safety and efficacy of these drugs in real-world settings.
In conclusion, this compound inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the this compound enzyme, which results in improved glycemic control and reduced risk of complications. While there are some limitations to their use, this compound inhibitors have a favorable safety profile and several advantages for use in laboratory experiments. Future research in this area may lead to the development of more potent and selective inhibitors, as well as new therapeutic applications for these drugs.

Applications De Recherche Scientifique

3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that these drugs are effective in reducing HbA1c levels, improving beta-cell function, and reducing the risk of cardiovascular events. Moreover, this compound inhibitors have been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.

Propriétés

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(1-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14(15-7-5-4-6-8-15)23-19(24)13-18(20(23)25)21-16-9-11-17(12-10-16)22(2)3/h4-12,14,18,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMFIEWBGZUJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
Reactant of Route 2
Reactant of Route 2
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
Reactant of Route 3
Reactant of Route 3
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
Reactant of Route 4
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione
Reactant of Route 6
Reactant of Route 6
3-{[4-(dimethylamino)phenyl]amino}-1-(1-phenylethyl)-2,5-pyrrolidinedione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.